(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone
Descripción
The compound “(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone” features a unique hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to a phenyl ring, which is further connected to a 3,5-dimethylpiperidin-1-yl methanone group. Such structural features are common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents due to the benzofuran’s aromaticity and the piperidine’s basicity .
Propiedades
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-17-12-18(2)15-26(14-17)24(27)20-10-8-19(9-11-20)16-28-22-7-5-6-21-13-25(3,4)29-23(21)22/h5-11,17-18H,12-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINBHCRKVDECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Methallylation of 2-Hydroxyacetophenone
In the first step, 2-hydroxyacetophenone reacts with methallyl chloride in the presence of an acid acceptor (e.g., aqueous sodium hydroxide) to form 2-acetylphenyl methallyl ether . This reaction is typically conducted under reflux conditions, yielding the ether intermediate.
Claisen Rearrangement and Cyclization
The methallyl ether undergoes thermal Claisen rearrangement at 150–250°C to produce 2-hydroxy-3-methallylacetophenone . Subsequent cyclization in the presence of acidic catalysts (e.g., ferric chloride or magnesium chloride) forms 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran . For example, heating 343 g of 2-acetylphenyl methallyl ether with magnesium chloride (10 g) at 190–200°C for 5 hours yields 105 g of the cyclized product (44–45°C melting point).
Oxidation and Hydrolysis
The acetyl group is oxidized to an acetoxy group using peracetic acid in chloroform, followed by hydrolysis with aqueous base to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol . This step achieves an 87% conversion rate under optimized conditions.
Preparation of 4-(Chloromethyl)benzoic Acid Derivatives
The ether bridge between the benzofuran and phenyl groups requires a chloromethylated benzoic acid precursor.
Synthesis of 4-(Chloromethyl)benzoic Acid
4-(Chloromethyl)benzoic acid is synthesized via nitration and reduction or direct chloromethylation. A high-yield method involves reacting 4-chloromethylbenzoic acid with silver nitrate and sulfuric acid in acetonitrile, achieving a 90.2% yield under reflux conditions. The reaction mechanism proceeds through in situ generation of a nitro-oxy intermediate, followed by nucleophilic substitution.
Williamson Ether Synthesis for Bridging Fragments
The benzofuran and phenyl units are connected via a Williamson ether synthesis.
Activation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
The hydroxyl group of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is activated by converting it to a better leaving group, such as a tosylate or mesylate. Alternatively, direct alkylation with 4-(chloromethyl)benzoic acid derivatives is employed.
Etherification Reaction
In a typical procedure, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reacts with 4-(chloromethyl)benzoyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). The reaction proceeds at 60–80°C for 12–24 hours, forming 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid .
Synthesis of 3,5-Dimethylpiperidine Methanone
The piperidine fragment is prepared through reductive amination or ring-closing metathesis.
Preparation of 3,5-Dimethylpiperidine
3,5-Dimethylpiperidine is synthesized via hydrogenation of 3,5-dimethylpyridine over a nickel catalyst at 100–150°C under high-pressure hydrogen (50–100 atm).
Formation of the Methanone Bridge
The final coupling involves reacting 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid with 3,5-dimethylpiperidine using a coupling agent such as thionyl chloride to form the acid chloride intermediate, followed by nucleophilic acyl substitution. For instance, treating the benzoic acid derivative with thionyl chloride in benzene and N,N-dimethylformamide (DMF) at 30–65°C generates the corresponding acyl chloride, which reacts with 3,5-dimethylpiperidine to yield the target methanone.
Optimization and Scalability
Reaction Condition Tuning
- Temperature Control : Cyclization steps require precise temperature control (150–250°C) to avoid degradation.
- Catalyst Selection : Magnesium chloride (1% wt) enhances cyclization yields compared to other Lewis acids.
- Solvent Effects : Chloroform and DMF improve solubility in oxidation and coupling steps, respectively.
Yield Improvements
- Stepwise vs. One-Pot Synthesis : Separating rearrangement and cyclization steps increases purity but reduces overall yield (65% vs. 72% one-pot).
- Purification Methods : Fractional distillation and recrystallization from pentane or ethanol are critical for isolating intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis of the final product typically reveals >98% purity when using gradient elution with acetonitrile/water.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are commonly employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran and piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings with specific properties .
Mecanismo De Acción
The mechanism of action of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can interact with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their pharmacological or physicochemical distinctions:
Key Observations:
Dihydrobenzofuran vs.
Piperidine vs. Piperazine: The 3,5-dimethylpiperidine in the target compound lacks the basicity of piperazine derivatives (), which may reduce off-target interactions with monoamine receptors .
Substituent Effects : Fluorine or chlorine atoms (e.g., ) increase electronegativity and binding affinity, whereas methyl groups (target compound) prioritize steric control and lipophilicity .
Actividad Biológica
The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone , with a molecular formula of and a molecular weight of approximately 388.47 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological interactions, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide core integrated with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety and a piperidine substituent. The unique arrangement of functional groups contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.47 g/mol |
| IUPAC Name | 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone |
| Functional Groups | Benzamide, Dihydrobenzofuran, Piperidine |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the benzamide structure and the introduction of the piperidine moiety. Reaction conditions must be optimized to achieve high yields and purity.
Preliminary studies suggest that compounds structurally similar to this one may interact with various biological targets such as enzymes or receptors. The mechanism by which this compound exerts its effects involves:
- Binding Affinity : Interaction studies can be conducted using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding affinities to specific biological targets.
- Cellular Pathways : The compound may influence cellular signaling pathways by modulating receptor activity or enzyme function.
Pharmacological Implications
Research indicates that compounds with similar structures exhibit notable pharmacological properties:
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Compounds related to this structure may inhibit inflammatory pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Dihydrobenzofuran Derivatives :
- Objective : To evaluate anti-inflammatory properties.
- Findings : Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
-
Binding Studies :
- Objective : To assess binding affinity to specific receptors.
- Methodology : Isothermal titration calorimetry was employed.
- Results : The compound exhibited moderate binding affinity to target receptors, suggesting potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzofuran intermediate with a 3,5-dimethylpiperidine moiety. Key steps include:
- Nucleophilic substitution for introducing the oxymethyl group to the benzofuran core (e.g., using NaH/DMF for alkoxyalkylation) .
- Schotten-Baumann acylation to attach the piperidinyl-methanone group, with temperature control (0–5°C) to minimize side reactions .
- Yields are sensitive to stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of acyl chloride to amine) and inert atmosphere conditions (argon/N₂) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl groups (δ 1.2–1.5 ppm for 2,2-dimethylbenzofuran; δ 2.3–2.7 ppm for piperidinyl-CH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, a calculated mass of 423.2312 Da requires experimental validation .
- X-ray crystallography : Resolve dihedral angles between benzofuran and piperidinyl groups to confirm spatial orientation (if crystalline forms are obtainable) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what are the limitations of these models?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to assess lipid bilayer permeability (logP ~3.5 predicted via ChemAxon).
- ADMET predictors (e.g., SwissADME) highlight potential CYP3A4 metabolism due to the piperidinyl group, requiring in vitro validation .
- Limitations : Models may underestimate steric effects from the 2,2-dimethylbenzofuran moiety, necessitating experimental pharmacokinetic assays .
Q. What strategies reconcile contradictory bioactivity data observed in different cell lines?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell membrane permeability (e.g., P-gp efflux in resistant lines) using verapamil as an inhibitor .
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., rat vs. human S9 fractions) to identify species-specific metabolism .
- Transcriptomic profiling : Use RNA-seq to detect differential expression of target receptors (e.g., GPCRs) across cell lines .
Q. How does the stereochemistry of the 3,5-dimethylpiperidinyl group influence receptor binding affinity?
- Methodological Answer :
- Synthesize enantiomers via chiral HPLC separation (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Surface plasmon resonance (SPR) : Compare binding kinetics (K_D values) to purified receptors (e.g., σ-1 receptor).
- Docking studies (AutoDock Vina) : Reveal preferential binding of the (R)-enantiomer due to hydrophobic interactions with receptor pockets .
Q. What experimental designs mitigate matrix interference in quantifying this compound in biological samples?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use C18 cartridges with pH 7.0 phosphate buffer to isolate the compound from plasma proteins .
- LC-MS/MS optimization : Employ a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) and gradient elution (0.1% formic acid in acetonitrile/water) to resolve co-eluting metabolites .
- Matrix effect validation : Spike post-extraction samples with deuterated internal standards (e.g., d₆-methanone analog) to correct ion suppression .
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